molecular formula C12H16BrNO4S2 B5497955 1-(4-Bromo-3-methylsulfonylphenyl)sulfonylpiperidine

1-(4-Bromo-3-methylsulfonylphenyl)sulfonylpiperidine

Cat. No.: B5497955
M. Wt: 382.3 g/mol
InChI Key: AYYGASNRXGLNDG-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylsulfonylphenyl)sulfonylpiperidine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperidine ring substituted with a 4-bromo-3-methylsulfonylphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylsulfonylphenyl)sulfonylpiperidine typically involves the reaction of 4-bromo-3-methylsulfonylbenzene with piperidine under specific conditions. The process may include:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylsulfonylphenyl)sulfonylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Oxidized or reduced forms of the original compound.
  • Biaryl compounds through coupling reactions.

Scientific Research Applications

1-(4-Bromo-3-methylsulfonylphenyl)sulfonylpiperidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylsulfonylphenyl)sulfonylpiperidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-Bromo-4-(methylsulfonyl)benzene
  • 4-Bromophenyl methyl sulfone
  • 1-(3-Bromo-4-methylphenyl)sulfonylpiperidine

Uniqueness: 1-(4-Bromo-3-methylsulfonylphenyl)sulfonylpiperidine stands out due to its specific substitution pattern on the piperidine ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-(4-bromo-3-methylsulfonylphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S2/c1-19(15,16)12-9-10(5-6-11(12)13)20(17,18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYGASNRXGLNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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